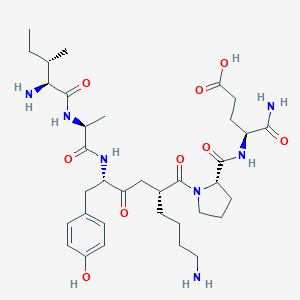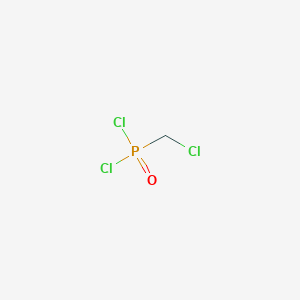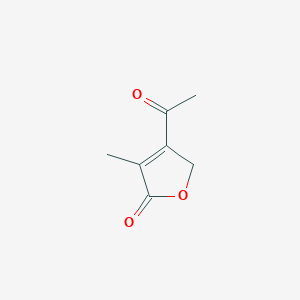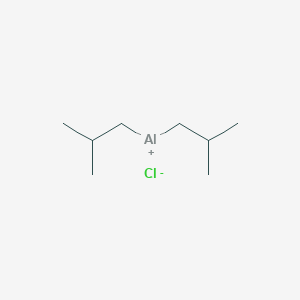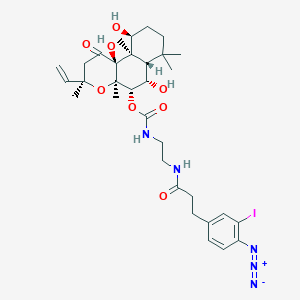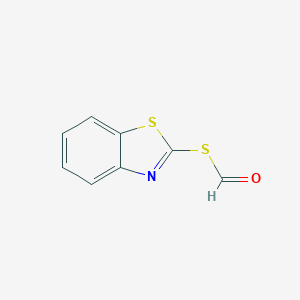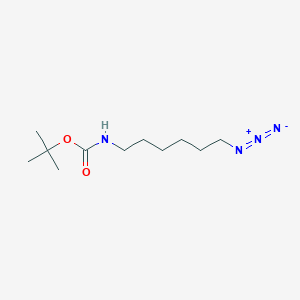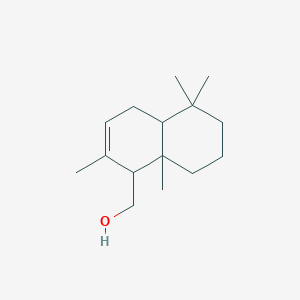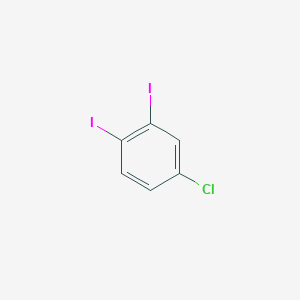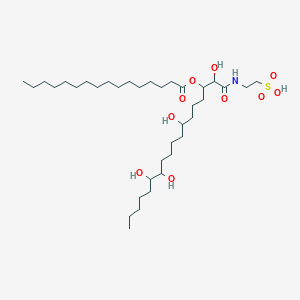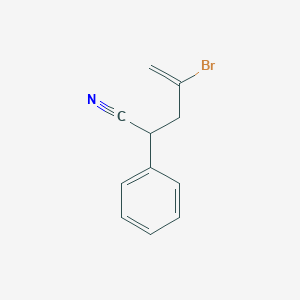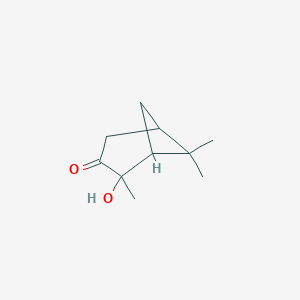
Oxypinocamphone
概述
描述
Oxypinocamphone is a natural compound found in the essential oil of the plant Artemisia annua L. It has been studied for its potential use in medicinal applications due to its unique chemical structure and properties. In
作用机制
The mechanism of action of Oxypinocamphone is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals.
生化和生理效应
Oxypinocamphone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant effects by scavenging free radicals.
实验室实验的优点和局限性
One advantage of using Oxypinocamphone in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biological activities, making it a useful tool in studying various diseases. However, the low yield of the compound makes it difficult to obtain in large quantities, limiting its use in certain experiments.
未来方向
For research include exploring its potential use in treating malaria, cancer, and inflammation, as well as studying its safety for human use.
科学研究应用
Oxypinocamphone has been studied for its potential use in treating various diseases. It has been found to have antimalarial, anticancer, and anti-inflammatory properties. In addition, it has been shown to have antioxidant and antimicrobial effects.
属性
CAS 编号 |
10136-65-9 |
|---|---|
产品名称 |
Oxypinocamphone |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
规范 SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
其他 CAS 编号 |
10136-65-9 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


